molecular formula C11H19IN2 B12711791 Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide CAS No. 6893-35-2

Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide

Cat. No.: B12711791
CAS No.: 6893-35-2
M. Wt: 306.19 g/mol
InChI Key: QAFCDPNIVQCVDB-UHFFFAOYSA-M
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Description

Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide is a quaternary ammonium salt that features a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. A common synthetic route includes the reaction of 2-(2-pyridyl)ethylamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.

    Substitution: Halide salts (e.g., sodium chloride, sodium bromide); reactions are conducted in polar solvents like water or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridyl group.

    Reduction: Reduced forms of the pyridyl group.

    Substitution: Quaternary ammonium salts with different halide ions.

Scientific Research Applications

Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form ionic bonds with negatively charged sites on proteins, altering their function and activity. This interaction can lead to changes in cellular pathways and processes, making it useful in various biological and medical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with a pyridyl group. This combination enhances its solubility, stability, and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

6893-35-2

Molecular Formula

C11H19IN2

Molecular Weight

306.19 g/mol

IUPAC Name

ethyl-dimethyl-(2-pyridin-2-ylethyl)azanium;iodide

InChI

InChI=1S/C11H19N2.HI/c1-4-13(2,3)10-8-11-7-5-6-9-12-11;/h5-7,9H,4,8,10H2,1-3H3;1H/q+1;/p-1

InChI Key

QAFCDPNIVQCVDB-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CCC1=CC=CC=N1.[I-]

Origin of Product

United States

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